3-bromo-5-(prop-2-enamido)benzoic acid
Description
3-Bromo-5-(prop-2-enamido)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position and a prop-2-enamido (acrylamide) group at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 286.08 g/mol (calculated). Its structural features suggest utility in drug discovery, polymer chemistry, or biosensor development, given the electronic and steric effects of its substituents.
Properties
IUPAC Name |
3-bromo-5-(prop-2-enoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-9(13)12-8-4-6(10(14)15)3-7(11)5-8/h2-5H,1H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEOSLQEBPBBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(prop-2-enamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Amidation and Esterification: The carboxylic acid group can react with amines to form amides or with alcohols to form esters
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or UV light.
Amidation: Ammonia or primary amines in the presence of coupling agents like EDCI or DCC.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones and hydroxy derivatives.
Amides and Esters: Formed from reactions with amines and alcohols, respectively.
Scientific Research Applications
3-bromo-5-(prop-2-enamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-5-(prop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enamido group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Acidity and Reactivity
Table 2: Bioactivity Comparison of Selected Brominated Benzoic Acid Derivatives
Solubility and Stability
The acrylamide group enhances hydrophilicity compared to non-polar derivatives like 3-bromo-5-(benzyloxy)benzoic acid (). However, the α,β-unsaturated system in acrylamide may render the compound prone to polymerization or hydrolysis under acidic/basic conditions. In contrast, 3-bromo-2-methoxy-5-methylbenzoic acid () exhibits higher stability due to its ether and alkyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
